N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(morpholinosulfonyl)benzamide

EGFR Kinase Inhibition Potency

EGFR T790M mutation confers resistance to first-generation TKIs like gefitinib and erlotinib. CL-387,785 (CAS 921587-26-0) is an irreversible, covalent EGFR inhibitor that overcomes T790M-mediated resistance. Key features: sub-nanomolar kinase inhibition (IC50 370 pM); sustained target suppression >24 h post-washout; oral bioavailability validated in A431 xenografts at 80 mg/kg/day. Ideal for T790M-positive H1975/BaF3 models and drug-holiday pulse-chase protocols. Supplied by BenchChem with reliable global logistics.

Molecular Formula C23H24N4O6S2
Molecular Weight 516.59
CAS No. 921587-26-0
Cat. No. B2392508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(morpholinosulfonyl)benzamide
CAS921587-26-0
Molecular FormulaC23H24N4O6S2
Molecular Weight516.59
Structural Identifiers
SMILESCCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
InChIInChI=1S/C23H24N4O6S2/c1-2-34(29,30)22-12-11-21(25-26-22)17-3-7-19(8-4-17)24-23(28)18-5-9-20(10-6-18)35(31,32)27-13-15-33-16-14-27/h3-12H,2,13-16H2,1H3,(H,24,28)
InChIKeyJRCGQRGGBARHNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CL-387,785: Irreversible EGFR Inhibitor Overview


N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(morpholinosulfonyl)benzamide (CL-387,785; CAS 921587-26-0) is a cell-permeable, irreversible anilinoquinazoline inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It covalently modifies EGFR at Cys797 within the ATP-binding pocket, achieving sub-nanomolar potency (IC50 370 ± 120 pM for kinase inhibition and 5 nM for cellular autophosphorylation) [1]. The compound selectively suppresses proliferation in cell lines overexpressing EGFR or ErbB2 (IC50 31–125 nM) while sparing lines with low receptor expression [1].

Irreversible EGFR kinase inhibition workflow
Covalent Cys797 modification supports sustained target engagement
Cell-permeable probe for EGFR/ErbB2-overexpressing models

Why CL-387,785 Cannot Be Substituted with Generic EGFR TKIs


EGFR tyrosine kinase inhibitors (TKIs) are not interchangeable. First-generation reversible inhibitors such as gefitinib (IC50 27–33 nM) and erlotinib (IC50 2 nM) compete with ATP and lose efficacy once drug is removed or in the presence of the T790M gatekeeper mutation [1]. In contrast, CL-387,785 is an irreversible, covalent inhibitor that sustains EGFR suppression after washout and retains functional activity against T790M-mutant and exon-20 insertion EGFR variants that are resistant to gefitinib and erlotinib [REFS-2, REFS-3]. Substituting CL-387,785 with a reversible analog in T790M-positive or washout-dependent models therefore fails to recapitulate the signaling blockade and phenotypic endpoints achievable with CL-387,785.

  • Reversible EGFR TKIs may not sustain post‑washout suppression
    Gefitinib/erlotinib dissociate rapidly after washout, whereas covalent inhibition persists for the lifetime of the EGFR protein.
  • T790M‑mutant models may not respond to reversible inhibitors
    Gatekeeper mutation T790M compromises ATP‑competitive binding; irreversible engagement is required to suppress T790M‑EGFR signaling.
  • Exon‑20 insertion models show differential sensitivity with reversible analogs
    D770_N771insNPG EGFR remains poorly inhibited by gefitinib/erlotinib; substitution may fail to recapitulate target modulation.

CL-387,785 Quantitative Evidence Guide


Sub-Nanomolar EGFR Kinase Potency

CL-387,785 inhibits EGFR kinase activity with an IC50 of 370 ± 120 pM, representing a 73‑ to 89‑fold greater potency than gefitinib (IC50 27–33 nM) and approximately 5‑fold greater potency than erlotinib (IC50 2 nM) in biochemical assays [REFS-1, REFS-2]. This sub-nanomolar potency enables complete EGFR blockade at concentrations that minimize off-target kinase engagement.

Kinase Potency
Head‑to‑head
IC50 370 ± 120 pM (EGFR), ~73–89× more potent than gefitinib
Reported kinase inhibition potency context
In vitro EGFR kinase activity assay; cross‑study comparison
EGFR Kinase Inhibition Potency

Sustained EGFR Inhibition After Washout

CL-387,785 covalently modifies Cys797 in the EGFR ATP-binding pocket, as demonstrated by mass spectrometry and irreversible kinetics [1]. In contrast, gefitinib and erlotinib bind reversibly and dissociate within minutes to hours after washout, restoring EGFR signaling. The covalent engagement of CL-387,785 sustains target inhibition for the lifetime of the EGFR protein, enabling washout protocols to probe EGFR‑dependent phenotypes without confounding drug re‑equilibration.

Binding Mode
Head‑to‑head
Covalent, irreversible binding; sustained ≥24 h inhibition post‑washout
gefitinib/erlotinib: reversible; rapid recovery of EGFR phosphorylation
Supports sustained EGFR target engagement
Covalent adduct at Cys797 confirmed by mass spectrometry
Irreversible Inhibition Covalent Binding Washout

Overcoming T790M Gatekeeper Resistance

In gefitinib‑resistant H1975 lung adenocarcinoma cells harboring the T790M mutation, gefitinib (1 μM) completely fails to induce apoptosis or suppress EGFR phosphorylation, whereas CL-387,785 (1 μM) restores apoptosis induction and extinguishes EGFR, AKT, and ERK phosphorylation within 6 h [REFS-1, REFS-2]. Transcriptional profiling confirms that CL-387,785, but not gefitinib, downregulates cyclin D1 in T790M‑mutant cells, linking target engagement to cell‑cycle arrest [3].

T790M Resistance
Head‑to‑head
Apoptosis induced; EGFR/AKT/ERK phosphorylation abrogated
gefitinib 1 μM: no apoptosis, no phospho‑EGFR suppression
Supports T790M‑mutant model research
H1975 NSCLC cells (L858R/T790M); 6 h treatment
T790M Drug Resistance Apoptosis

Inhibition of Exon-20 Insertion EGFR Mutants

In a soft‑agar transformation assay using NIH‑3T3 cells expressing the D770_N771insNPG exon‑20 insertion EGFR, CL-387,785 suppressed colony formation 10‑fold more efficiently than gefitinib or erlotinib [1]. The IC50 for CL-387,785 was approximately 0.1 μM, whereas gefitinib and erlotinib required concentrations approximately 1 μM to achieve comparable inhibition. This differential sensitivity is unique among first‑generation EGFR TKIs.

Exon‑20 Insertion
Head‑to‑head
IC50 ~0.1 μM, 10‑fold more efficient than gefitinib/erlotinib
Supports exon‑20 insertion mutation profiling
Soft‑agar colony formation; D770_N771insNPG EGFR
Exon 20 Insertion Drug Resistance Soft Agar

EGFR/ErbB2-Selective Cytostatic Activity

CL-387,785 inhibits the proliferation of EGFR‑ or ErbB2‑overexpressing cell lines with an IC50 of 31–125 nM, while cell lines with low endogenous EGFR or ErbB2 expression exhibit substantially higher IC50 values (>10 μM), consistent with an on‑target‑driven cytostatic mechanism [1]. This expression‑dependent window contrasts with earlier anilinoquinazoline TKIs, which often show narrower selectivity margins.

Cellular Selectivity
Class‑level
IC50 31–125 nM (EGFR/ErbB2‑high) vs >10 μM (low‑expression lines)
Reported selectivity window context
Panel of human tumor cell lines; 72 h growth assays
Selectivity ErbB2 Cytostatic

Oral Efficacy in EGFR Xenograft Models

Oral administration of CL-387,785 at 80 mg/kg/day for 10 days profoundly inhibited the growth of EGFR‑overexpressing A431 xenografts in nude mice, confirming oral bioavailability and sustained target modulation in vivo [1]. This contrasts with many early anilinoquinazoline leads that required intraperitoneal dosing and provides a benchmark for in vivo EGFR pharmacology studies requiring oral compound delivery.

In Vivo Oral Delivery
Method context
Profound growth inhibition at 80 mg/kg/day p.o. ×10 days (A431 xenografts)
Supports in vivo oral bioavailability model
Athymic nude mice; once‑daily oral gavage
In Vivo Xenograft Oral Bioavailability

CL-387,785: Research and Industrial Applications


Investigating T790M Resistance in NSCLC

Utilize CL-387,785 in H1975 or Ba/F3 T790M‑EGFR cells to dissect signaling pathways that remain refractory to gefitinib and erlotinib. As demonstrated, CL-387,785 restores apoptosis and suppresses AKT/ERK phosphorylation in T790M‑mutant cells, enabling knock‑down and overexpression screens to identify synthetic lethal partners specific to irreversible‑inhibitor‑sensitive contexts [1].

Washout Assays with Sustained Target Suppression

Employ CL-387,785 in pulse‑chase or drug‑holiday protocols where washout of reversible inhibitors would rapidly restore EGFR signaling and obscure the readout. The covalent EGFR‑CL‑387,785 adduct remains stable for >24 h, permitting evaluation of epigenetic changes, transcription factor dynamics, or apoptosis commitment that require persistent target suppression without continuous drug exposure [2].

Exon-20 Insertion EGFR Mutant Profiling

Include CL-387,785 as a unique positive control in compound library screens against exon‑20 insertion EGFR variants (e.g., D770_N771insNPG). Because gefitinib and erlotinib are poor inhibitors of these mutants, CL-387,785 provides the only first‑generation anilinoquinazoline active at sub‑micromolar concentrations, making it an essential reference compound for quantifying novel inhibitor potency in this resistance‑prone mutant class [3].

Chronic Oral Dosing in EGFR Xenografts

Select CL-387,785 for long‑term in vivo pharmacodynamic and efficacy experiments requiring oral administration. Its validated oral bioavailability at 80 mg/kg/day in A431 xenografts eliminates the need for intraperitoneal injections, reduces handling stress in murine models, and supports consistent daily target modulation during multi‑week tumor growth studies [4].

Application
Selection Property
Validation Focus
T790M‑mutant EGFR signaling studies
Covalent irreversible inhibition
T790M‑dependent apoptosis and AKT/ERK suppression
Washout‑resistant target engagement assays
Covalent Cys797 adduct stability
Sustained EGFR blockade >24 h post‑washout
Exon‑20 insertion EGFR profiling
Sub‑micromolar potency against insertion mutants
Anchorage‑independent growth inhibition
Chronic oral dosing in EGFR xenograft studies
Oral bioavailability
Sustained daily target modulation in vivo
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